2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
CAS No.: 1190440-63-1
Cat. No.: VC7939011
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190440-63-1 |
|---|---|
| Molecular Formula | C10H10ClN3 |
| Molecular Weight | 207.66 |
| IUPAC Name | 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C10H10ClN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 |
| Standard InChI Key | HUNBSCGFAVDODA-UHFFFAOYSA-N |
| SMILES | CN1CCC2=NC(=C(C=C2C1)C#N)Cl |
| Canonical SMILES | CN1CCC2=NC(=C(C=C2C1)C#N)Cl |
Introduction
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is an organic compound belonging to the naphthyridine family. Its unique chemical structure, characterized by a fused pyridine-pyrimidine ring system with chlorine, methyl, and cyano substituents, makes it a versatile molecule in scientific research and industrial applications.
Synthetic Routes
The synthesis of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions:
-
Cyclization Reaction: Substituted amines react with diketones or β-diketones under acidic or basic conditions.
-
Subsequent Chlorination and Cyanation: The addition of chlorine and cyano groups is achieved using reagents such as thionyl chloride (SOCl) and sodium cyanide (NaCN).
Industrial Production
In industrial settings:
-
Continuous flow chemistry enhances scalability.
-
Techniques like microwave-assisted synthesis or ultrasonic irradiation improve reaction rates and selectivity.
Types of Reactions
The compound exhibits diverse reactivity:
-
Oxidation: Oxidizing agents like potassium permanganate (KMnO) yield carboxylic derivatives.
-
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) produce amines.
-
Substitution: The chlorine atom can be replaced by nucleophiles like sodium iodide (NaI).
Major Products
-
Oxidation: Formation of carboxylic acids.
-
Reduction: Production of carbonimidic acid derivatives.
-
Substitution: Derivatives with functionalized aromatic groups.
Biological Activity
The compound has been investigated for its antimicrobial and anticancer properties:
-
Anticancer Mechanism: It induces apoptosis by interacting with cellular pathways regulating cell death.
-
Case Study: In vitro studies report inhibition of cancer cell lines such as breast cancer cells with IC values ranging from 10 µM to 20 µM.
Medicinal Chemistry
Its cyano group acts as a bioisostere, enabling binding to enzymes or receptors in drug development.
Industrial Applications
Used in the production of:
-
Dyes and pigments.
-
Precursors for complex organic molecules.
Comparison with Analogous Compounds
| Compound Name | Key Difference |
|---|---|
| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Lacks the methyl group |
| 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-naphthyridine | Contains a benzyl group instead of methyl |
| 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | Different position of nitrogen atoms |
The presence of both methyl and cyano groups in the target compound enhances its chemical properties compared to its analogs.
Predicted Collision Cross Section Data
| Adduct Type | m/z (Mass/Charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H] | 208.06360 | 144.3 |
| [M+Na] | 230.04554 | 158.5 |
| [M-H] | 206.04904 | 139.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume